molecular formula C18H14ClN3O2S B11642240 3-amino-N-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

3-amino-N-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

Cat. No.: B11642240
M. Wt: 371.8 g/mol
InChI Key: LEIXONIMGUJFPB-UHFFFAOYSA-N
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Description

This compound, with the systematic name C18H16ClN3OS, belongs to the class of heterocyclic molecules. Its structure combines a quinoline core with a thieno ring, and it bears an amino group and a carboxamide functionality. The chlorophenyl substituent adds further complexity.

Preparation Methods

Synthetic Routes:: Several synthetic routes lead to the formation of this compound. One common approach involves Suzuki–Miyaura cross-coupling, which joins organoboron reagents with aryl halides. In this case, an aryl halide (containing the chlorophenyl group) reacts with an amino-substituted boron reagent under palladium catalysis. The resulting intermediate undergoes cyclization to form the target compound .

Reaction Conditions:: The Suzuki–Miyaura coupling typically occurs under mild conditions, making it a versatile method. The reaction requires a palladium catalyst, a base (such as potassium carbonate), and a solvent (often DMF or toluene). The choice of boron reagent significantly influences the reaction outcome .

Industrial Production:: While industrial-scale production details are proprietary, the compound can be synthesized on a larger scale using similar principles. Optimization of reaction conditions, scalability, and purification methods are essential for efficient production.

Chemical Reactions Analysis

Reactivity:: This compound participates in various chemical reactions:

    Oxidation: It can undergo oxidative transformations, leading to the formation of new functional groups.

    Reduction: Reduction reactions modify the amino or carbonyl functionalities.

    Substitution: Substituents on the quinoline or thieno rings can be replaced.

    Cyclization: Intramolecular cyclizations yield fused ring systems.

Common Reagents and Conditions::

    Boron Reagents: As mentioned earlier, boron reagents play a crucial role in its synthesis.

    Palladium Catalysts: These facilitate cross-coupling reactions.

    Base: Potassium carbonate or other bases promote the coupling process.

Major Products:: The major product of the Suzuki–Miyaura coupling is the desired compound itself. Isomers or side products may also form, depending on reaction conditions and substituents.

Scientific Research Applications

Chemistry:: Researchers explore its reactivity, stability, and potential as a building block for more complex molecules.

Biology and Medicine:: Industry::

    Materials Science: Its properties could find applications in materials, sensors, or optoelectronics.

Mechanism of Action

The compound’s mechanism of action depends on its specific targets. It may interact with enzymes, receptors, or cellular pathways. Further studies are needed to elucidate its precise mode of action.

Comparison with Similar Compounds

While this compound is unique due to its specific substitution pattern, related molecules include:

    3-amino-N-(4-nitrophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide: (with a nitrophenyl group).

  • Other structurally related quinoline derivatives.

Properties

Molecular Formula

C18H14ClN3O2S

Molecular Weight

371.8 g/mol

IUPAC Name

3-amino-N-(4-chlorophenyl)-5-oxo-7,8-dihydro-6H-thieno[2,3-b]quinoline-2-carboxamide

InChI

InChI=1S/C18H14ClN3O2S/c19-9-4-6-10(7-5-9)21-17(24)16-15(20)12-8-11-13(22-18(12)25-16)2-1-3-14(11)23/h4-8H,1-3,20H2,(H,21,24)

InChI Key

LEIXONIMGUJFPB-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=C3C(=C(SC3=N2)C(=O)NC4=CC=C(C=C4)Cl)N)C(=O)C1

Origin of Product

United States

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